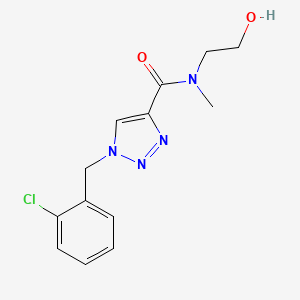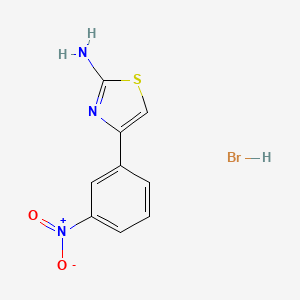![molecular formula C21H28N2O4 B4962167 ethyl {1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinyl}acetate](/img/structure/B4962167.png)
ethyl {1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinyl}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl {1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinyl}acetate, commonly known as BBP, is a chemical compound that belongs to the family of benzoxazole derivatives. BBP is a fluorescent compound that is widely used in scientific research for its unique properties.
作用机制
BBP works by binding to specific molecules and emitting fluorescence upon excitation with light. BBP has a high quantum yield, which makes it a sensitive probe for the detection of low concentrations of target molecules. The binding of BBP to target molecules can induce conformational changes, which can be detected by changes in fluorescence intensity or emission spectra.
Biochemical and Physiological Effects:
BBP has been shown to have low toxicity and does not affect the viability of cells or tissues. BBP has been used in live-cell imaging studies to track the movement of molecules and to monitor changes in cellular processes. BBP has also been used in animal studies to track the biodistribution of drugs and to study the pharmacokinetics of compounds.
实验室实验的优点和局限性
BBP has several advantages for lab experiments, including its high sensitivity, low toxicity, and broad applicability for the detection of various biological molecules. However, BBP has some limitations, including its limited photostability and its susceptibility to quenching by oxygen and other molecules.
未来方向
BBP has many potential future directions for scientific research. One area of research is the development of new biosensors and imaging probes based on BBP. Another area of research is the optimization of BBP for in vivo imaging and drug delivery applications. Additionally, BBP can be used in the development of new diagnostic tools for the detection of diseases such as cancer and infectious diseases.
Conclusion:
BBP is a versatile fluorescent probe that has many applications in scientific research. BBP has been used to detect various biological molecules, including DNA, RNA, proteins, and lipids. BBP has low toxicity and has been used in live-cell imaging studies and animal studies. BBP has several advantages for lab experiments, including its high sensitivity and broad applicability. However, BBP has some limitations, including its limited photostability and susceptibility to quenching. BBP has many potential future directions for scientific research, including the development of new biosensors and imaging probes and the optimization of BBP for in vivo applications.
合成方法
BBP can be synthesized by the reaction between 2-butyl-1,3-benzoxazole-5-carboxylic acid and 1-(2-chloroethyl)piperidine-2-carboxylate in the presence of N,N-dimethylformamide (DMF) and triethylamine. The reaction proceeds at room temperature for several hours, and the resulting product is purified by column chromatography.
科学研究应用
BBP is widely used in scientific research as a fluorescent probe for the detection of various biological molecules. BBP has been used to detect DNA, RNA, proteins, and lipids in living cells and tissues. BBP is also used as a sensor for the detection of metal ions such as copper, zinc, and iron. BBP has been used in the development of biosensors for the detection of foodborne pathogens and environmental pollutants.
属性
IUPAC Name |
ethyl 2-[1-(2-butyl-1,3-benzoxazole-5-carbonyl)piperidin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c1-3-5-9-19-22-17-13-15(10-11-18(17)27-19)21(25)23-12-7-6-8-16(23)14-20(24)26-4-2/h10-11,13,16H,3-9,12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTAASQLECEDIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)N3CCCCC3CC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl {1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinyl}acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4962087.png)
![4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4962096.png)

![5-ethoxy-2-[4-(2-methyl-1,3-thiazol-4-yl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B4962115.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4962122.png)
![methyl (4-bromo-2-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4962124.png)
![2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4962131.png)
![N-(1,3-benzothiazol-2-ylmethyl)-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methylpropanamide](/img/structure/B4962140.png)

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4962152.png)

![N-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B4962171.png)

